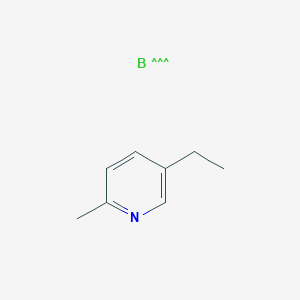

5-Ethyl-2-methylpyridine borane

描述

Historical Context and Evolution of Amine-Borane Chemistry

The journey of amine-borane chemistry began in 1937 with the pioneering work of A. B. Burg and H. I. Schlesinger, who first synthesized these complexes. chemrevlett.comchemrevlett.comorientjchem.orgrsc.org Initially of academic interest, these compounds, which are adducts of a Lewis basic amine and a Lewis acidic borane (B79455), have seen a resurgence in recent decades. chemrevlett.comchemrevlett.comdoaj.org This renewed attention stems from their versatile applications, particularly as valuable reagents in organic synthesis and as potential materials for hydrogen storage. chemrevlett.comchemrevlett.com

The evolution of their synthesis has been marked by several key developments. Following early methods, the 1960s saw the introduction of borane-tetrahydrofuran (B86392) (BTHF) as a common boranating agent for amines. chemrevlett.com Subsequently, alternative routes were developed, including the use of dialkoxyboranes and borate (B1201080) esters to form the amine-borane adducts. chemrevlett.com More recently, new methods, such as a carbon dioxide-mediated synthesis, have been introduced, providing access to a wide range of amine-borane complexes in high yields. purdue.edu This continuous development of synthetic methodologies has expanded the accessibility and utility of amine-boranes, solidifying their role in modern chemistry. orientjchem.orgpurdue.edu

Fundamental Principles of Borane Coordination with Nitrogenous Bases

The defining feature of an amine-borane complex is the coordinate covalent bond, also known as a dative bond, formed between the boron and nitrogen atoms. chemrevlett.comrsc.orgacs.orgnih.gov In this arrangement, the nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the vacant 2p orbital of the boron atom in borane (BH₃), which acts as a Lewis acid. chemrevlett.comrsc.org This interaction results in a stable, neutral complex. chemrevlett.com

The nature of the B-N dative bond is complex and has been a subject of extensive study. It is not purely covalent but possesses significant ionic character, estimated to be around 65% in ammonia (B1221849) borane. nih.gov The properties of this bond, such as its length and strength, are highly sensitive to the surrounding chemical environment and the electronic and steric properties of the substituents on both the nitrogen and boron atoms. nih.govshimane-u.ac.jpresearchgate.net For instance, the binding enthalpy is influenced by a balance of these electronic and steric factors. nih.gov Furthermore, amine-borane molecules can interact with each other through intermolecular dihydrogen bonds, which are stronger than typical dispersion forces and influence the physical properties of these compounds in the solid state. acs.orgnih.govresearchgate.net

Structural Classification of Pyridine-Borane Adducts

Pyridine-borane adducts represent a specific and important subclass of amine-borane complexes where the nitrogenous base is the aromatic heterocycle, pyridine (B92270), or one of its derivatives. wikipedia.org These adducts can be classified based on the nature and position of substituents on the pyridine ring. google.com The electronic and steric effects of these substituents significantly influence the stability and reactivity of the resulting borane complex. google.com

Common examples within this class include the parent pyridine-borane (C₅H₅N·BH₃) and substituted derivatives like 2-picoline-borane. wikipedia.orggoogle.comresearchgate.net 5-Ethyl-2-methylpyridine (B142974) borane is a prominent example where the pyridine ring is substituted with a methyl group at the 2-position and an ethyl group at the 5-position. google.com This specific substitution pattern confers enhanced thermal stability compared to the unsubstituted pyridine borane. google.com The classification can also extend to adducts formed with different borane sources, such as boron trifluoride (BF₃) or tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), which form neutral adducts with pyridines. acs.org

| Property | Ammonia Borane (NH₃·BH₃) | Pyridine Borane (C₅H₅N·BH₃) | 5-Ethyl-2-methylpyridine Borane |

| Formula | H₆BN | C₅H₈BN | C₈H₁₄BN |

| Molar Mass | 30.87 g/mol | 92.93 g/mol | 135.01 g/mol sigmaaldrich.com |

| Physical Form | Colorless/White Solid wikipedia.org | Liquid wikipedia.org | Liquid sigmaaldrich.com |

| Melting Point | 104 °C wikipedia.org | 10–11 °C wikipedia.org | Not specified |

| B-N Bond Length | ~1.6 Å (varies with environment) acs.orgresearchgate.net | Not specified | Not specified |

| Thermal Stability | Decomposes >100 °C rsc.org | Less stable | More stable than pyridine borane google.com |

Note: Data is compiled from various sources and may vary based on experimental conditions.

Significance of this compound in Modern Organic Synthesis

This compound (PEMB) has emerged as a significant reagent in modern organic synthesis due to its favorable properties as a stable, effective, and selective reducing agent. google.comresearchgate.net It is a liquid at room temperature, which can be advantageous for handling and dosing in reactions. sigmaaldrich.com A key application of this compound is in the reductive amination of aldehydes and ketones, where it serves as a safe and less toxic alternative to other reducing agents. researchgate.net

One of the most valuable characteristics of this compound is its chemoselectivity. google.com In competitive reduction reactions, it demonstrates a strong preference for reducing aldehydes over ketones. For instance, when a mixture of benzaldehyde (B42025) and acetophenone (B1666503) was treated with this compound, the reaction yielded a 91:9 ratio of benzyl (B1604629) alcohol to phenethyl alcohol, highlighting its ability to selectively target the more reactive aldehyde functional group. google.com This selectivity, combined with its enhanced thermal stability compared to simpler pyridine-boranes, makes it a reliable and versatile tool for a range of organic transformations, including hydroboration reactions. google.com Its synthesis is straightforward, typically involving the reaction of 5-ethyl-2-methylpyridine with a diborane (B8814927) source in a solvent like toluene. google.com

| Reaction Type | Substrate(s) | Product(s) | Key Finding |

| Competitive Reduction | Benzaldehyde and Acetophenone | Benzyl alcohol and Phenethyl alcohol | Highly chemoselective, reducing the aldehyde much faster than the ketone (91:9 product ratio). google.com |

| Reductive Amination | Ketones/Aldehydes and Amines | Substituted Amines | Acts as an effective and non-toxic reducing agent for this transformation. researchgate.net |

| Hydroboration | Alkenes and Alkynes | Organoboranes | Suitable for hydroboration reactions, expanding its utility in synthesis. google.com |

Structure

2D Structure

3D Structure of Parent

属性

InChI |

InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPEPQDBAIMZCGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].CCC1=CN=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006873-58-0, 1014979-56-6 | |

| Record name | 5-Ethyl-2-methylpyridine borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-2-methylpyridine borane complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 5 Ethyl 2 Methylpyridine Borane

Traditional Laboratory Synthesis Approaches

Conventional methods for synthesizing amine-borane adducts, including 5-Ethyl-2-methylpyridine (B142974) borane (B79455), have historically relied on the direct reaction of a Lewis base with a source of borane (BH3).

A primary and straightforward method for preparing 5-Ethyl-2-methylpyridine borane is the direct reaction of 5-Ethyl-2-methylpyridine with diborane (B8814927) (B2H6) gas. In this process, a stoichiometric reaction occurs where one equivalent of diborane reacts with two equivalents of the substituted pyridine (B92270) to yield two equivalents of the desired borane complex. google.com This synthesis can be performed by adding diborane gas to the neat (undiluted) 5-Ethyl-2-methylpyridine, which can serve as both the reactant and the solvent for the resulting product. google.com

The reaction is typically exothermic. For instance, in one preparation, the addition of 21.2 g of diborane to 182.3 g of 5-Ethyl-2-methylpyridine in an ice bath over 2.5 hours resulted in a temperature increase to 6°C. google.com In another example at ambient temperature, adding 50 g of diborane to 461.9 g of the pyridine over nearly three hours caused the temperature to rise from 20°C to 26°C. google.com The resulting product is a liquid at room temperature, which simplifies handling. google.com

| Parameter | Example 1 | Example 2 |

| 5-Ethyl-2-methylpyridine | 182.3 g | 461.9 g |

| Diborane | 21.2 g | 50 g |

| Initial Temperature | Ice Bath | 20°C |

| Final Temperature | 6°C | 26°C |

| Addition Time | 2.5 hours | 2 hours 43 minutes |

| Product Purity (Boron Fusion) | 98.9% | 95.8% |

| ¹¹B NMR Signal | δ = -13.2 ppm (quartet) | δ = -13.2 ppm (quartet) |

This table presents data from documented preparations of this compound via direct complexation with diborane gas. google.com

A widely used alternative to handling gaseous diborane is the use of stabilized borane complexes, most notably the borane-tetrahydrofuran (B86392) (BH3-THF) complex. This reagent is a commercially available solution that offers easier handling compared to diborane gas. The synthesis involves the dropwise addition of a BH3-THF solution to a solution of 5-Ethyl-2-methylpyridine, typically also in an inert solvent like THF, at a controlled temperature. google.com

In a representative laboratory procedure, a 1M solution of borane-THF complex was added to a solution of 5-Ethyl-2-methylpyridine in THF at 4°C. A modest temperature increase of 3 degrees was observed during the addition. google.com Following the reaction, the solvent can be removed under vacuum to yield the liquid product. google.com The characteristic ¹¹B NMR spectrum for the product formed through this route shows a quartet at δ=-13.2, identical to that from the diborane gas method. google.com

| Parameter | Value |

| Borane Source | Borane-THF complex (1M solution) |

| Pyridine Substrate | 5-Ethyl-2-methylpyridine (in THF) |

| Reaction Temperature | 4°C |

| Observed Exotherm | +3°C |

| ¹¹B NMR Signal | δ = -13.2 ppm (quartet) |

This table summarizes the reaction conditions for the synthesis of this compound using a borane-THF complex. google.com

The synthesis is not limited to diborane or its THF complex. Other borane-containing reagents and reaction systems that generate borane in situ can be employed. google.com A classic example of an in situ generation method involves the reaction of sodium borohydride (NaBH4) with boron trifluoride (BF3) in the presence of the amine that will be complexed. google.com More recent developments in green chemistry have also expanded the scope of alternative borane sources. For instance, borane-amines can be generated through a metathesis-dehydrogenation reaction between ammonium salts and metal borohydrides in an organic solvent. purdue.edu

Scalable and Sustainable Synthesis Protocols

As the applications for this compound expand, so does the need for manufacturing processes that are both suitable for large-scale production and environmentally responsible.

The physical properties of this compound, particularly its liquid state at ambient temperature, make it well-suited for large-scale synthesis. google.com The direct complexation method using diborane gas is particularly amenable to industrial reactors. google.com This approach allows for the use of the neat 5-Ethyl-2-methylpyridine as the reaction medium, eliminating the need for additional solvents that would later require removal and disposal. google.com This solvent-free approach, coupled with the straightforward addition of the gaseous reagent to a stirred reactor, facilitates an efficient and scalable process. google.com

Traditional amine-borane syntheses often rely on hazardous solvents like tetrahydrofuran (THF). purdue.edu Modern green chemistry initiatives aim to replace such solvents and develop more sustainable protocols. New methods have been developed that avoid hazardous solvents and utilize safer, more readily available borane sources. purdue.edu

One innovative approach involves the activation of sodium borohydride with carbon dioxide (CO2) or a water/ethyl acetate system, followed by an SN2-type reaction with the amine. purdue.edu This CO2-mediated protocol has been successfully applied to a variety of amines to form the corresponding borane adducts in high yields (73-99%). purdue.edu Another green method found that replacing THF with the more environmentally benign ethyl acetate was effective, with a large-scale synthesis of borane pyridine achieving an 87% yield. purdue.edu These protocols represent a significant step forward in producing amine-boranes, including potentially this compound, in a more sustainable and scalable manner. purdue.eduresearchgate.net

| Feature | Traditional Method (e.g., BH3-THF) | Green Chemistry Approach (e.g., NaBH4/CO2) |

| Borane Source | Diborane gas or Borane-THF complex | Sodium Borohydride (activated) |

| Solvent | Tetrahydrofuran (THF) | Ethyl Acetate, Water, or solvent-free |

| Activator | Not required | Carbon Dioxide, Water, or other carbonyls |

| Environmental Impact | Higher (use of hazardous solvent) | Lower (benign solvents and activators) |

This table provides a comparison between traditional and green chemistry approaches for the synthesis of amine-boranes. purdue.eduresearchgate.net

Green Chemistry Approaches in Amine-Borane Synthesis

Utilization of Environmentally Benign Solvents

While the synthesis of the borane complex has been demonstrated in common organic solvents such as toluene and tetrahydrofuran (THF), the compound's stability in protic, more environmentally benign solvents is noteworthy. google.com For instance, this compound shows significant stability in methanol (B129727) over several days, which allows for its use in greener reaction media. google.com Reactions involving the complex can be conducted in protic environments containing water, alcohols like methanol and ethanol, or acids such as acetic acid. google.com This stability contrasts with the handling requirements of many other borane complexes and broadens its applicability in more sustainable chemical processes.

Atom Economy and Reaction Efficiency Considerations

The synthesis of this compound itself can be highly atom-economical. The direct addition of diborane to 5-ethyl-2-methylpyridine represents a classic example of an addition reaction where all atoms of the reactants are incorporated into the final product. google.comchemicalbook.com

Table 1: Atom Economy of this compound Synthesis

| Reactant 1 | Reactant 2 | Product | Byproducts | Theoretical Atom Economy |

|---|

This theoretical efficiency is reflected in high reported yields. For example, the preparation from diborane and 5-ethyl-2-methylpyridine in a toluene solution, followed by solvent removal, can yield the final product in 90% yield. google.com Furthermore, when utilized as a reducing agent in reactions like reductive aminations, the complex demonstrates high efficiency, with two of its three hydride ions being effectively used, maximizing the reagent's economy. researchgate.net

Precursor Synthesis and Pyridine Ring Construction Methods

The synthesis of the borane complex is dependent on the availability of its precursor, 5-Ethyl-2-methylpyridine. The construction of this substituted pyridine ring is a well-established industrial process.

Synthesis of 5-Ethyl-2-methylpyridine

The industrial production of 5-Ethyl-2-methylpyridine, also known as "aldehyde-collidine," is primarily achieved through the condensation reaction of paraldehyde (a cyclic trimer of acetaldehyde) with ammonia (B1221849). orgsyn.orgwikipedia.org This liquid-phase process is typically conducted under high temperature and pressure.

A detailed procedure involves heating aqueous ammonium hydroxide and paraldehyde in the presence of a catalyst like ammonium acetate in a sealed steel reaction vessel. orgsyn.org The reaction is exothermic and results in the formation of two layers. orgsyn.org After separation and extraction with a solvent like chloroform, the product is purified by fractional distillation under reduced pressure. orgsyn.org

Table 2: Synthesis of 5-Ethyl-2-methylpyridine

| Reactants | Catalyst | Temperature | Pressure | Yield |

|---|

Data sourced from Organic Syntheses Procedure. orgsyn.org

Yields can be influenced by the molar ratio of the reactants, with an increased ratio of ammonium hydroxide to paraldehyde potentially increasing the yield to 60-70%, though this makes the process more voluminous. orgsyn.org

Beyer-Chichibabin Methodologies and Derivatives

The synthesis of 5-Ethyl-2-methylpyridine from paraldehyde and ammonia is a specific example of the broader Chichibabin pyridine synthesis. orgsyn.orgwikipedia.org First reported by Aleksei Chichibabin in 1924, this method involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia to form a pyridine ring. wikipedia.org

The reaction mechanism is complex, involving a series of steps including imine synthesis, base-catalyzed aldol condensations, and Michael reactions. wikipedia.org Industrially, these syntheses are often performed in the gas phase by passing the reactants over solid oxide catalysts, such as modified alumina or silica, at temperatures between 350–500 °C. wikipedia.org The Chichibabin method is a versatile and efficient way to produce a variety of substituted pyridines from simple and readily available precursors. wikipedia.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₈H₁₄BN |

| 5-Ethyl-2-methylpyridine | C₈H₁₁N |

| Paraldehyde | C₆H₁₂O₃ |

| Acetaldehyde | C₂H₄O |

| Ammonia | NH₃ |

| Borane | BH₃ |

| Diborane | B₂H₆ |

| Toluene | C₇H₈ |

| Tetrahydrofuran (THF) | C₄H₈O |

| Methanol | CH₄O |

| Ethanol | C₂H₆O |

| Acetic Acid | C₂H₄O₂ |

| Ammonium Acetate | C₂H₇NO₂ |

Reactivity Profiles and Mechanistic Insights of 5 Ethyl 2 Methylpyridine Borane

Reduction Chemistry Applications

5-Ethyl-2-methylpyridine (B142974) borane (B79455) (PEMB) is a versatile and selective reducing agent employed in a variety of organic transformations. cphi-online.com Its utility stems from the borane complex, which acts as a hydride (H-) donor. This reagent is particularly noted for its stability in protic solvents like methanol (B129727), which is a significant advantage over many other borane complexes. acsgcipr.org

Reduction of Aldehyde and Ketone Functional Groups

5-Ethyl-2-methylpyridine borane is effective in the reduction of aldehydes and ketones to their corresponding primary and secondary alcohols. The reaction mechanism involves the coordination of the borane to the carbonyl oxygen, forming a Lewis acid-base adduct. Subsequently, a hydride ion is transferred from the borane to the electrophilic carbonyl carbon, resulting in an alkoxyborane intermediate which, upon workup, yields the alcohol.

This reagent exhibits notable chemoselectivity, favoring the reduction of aldehydes over ketones. In a competitive reduction experiment involving a mixture of benzaldehyde (B42025) and acetophenone (B1666503), this compound preferentially reduced the aldehyde. google.com Specifically, at room temperature with the addition of acetic acid, a 91:9 ratio of benzyl (B1604629) alcohol to phenethyl alcohol was observed, with 37% of the total carbonyls being reduced. google.com

The reduction of carbonyl groups is also a key step in reductive amination reactions, where an aldehyde or ketone is converted to an amine. researchgate.net this compound is an established reagent for this transformation, often used in methanol or neat conditions. researchgate.net

Table 1: Reduction of Aldehydes and Ketones with this compound

| Substrate | Product | Conditions | Yield/Selectivity |

| Benzaldehyde | Benzyl alcohol | THF, 70°C | 91% |

| Benzaldehyde & Acetophenone (competitive) | Benzyl alcohol & Phenethyl alcohol | Acetic acid, room temp. | 91:9 ratio |

Reduction of Imines and Nitriles

The reduction of imines is a crucial step in reductive amination, for which this compound is a highly effective reagent. google.comresearchgate.net The process involves the in-situ formation of an imine from an aldehyde or ketone and an amine, which is then reduced by the borane complex to the corresponding amine. researchgate.net The presence of a Brønsted or Lewis acid can facilitate the reduction. google.comresearchgate.net

While the direct reduction of nitriles by this compound is not extensively detailed in the provided search results, the reactivity of other borane reagents suggests a potential for this transformation. For instance, diisopropylaminoborane (B2863991) can reduce a variety of nitriles to primary amines. nih.govorganic-chemistry.org Borane complexes, in general, are known to be capable of reducing nitriles. google.com

Reduction of Oximes

This compound is capable of reducing oximes to their corresponding primary amines. google.com This reaction is significant for the synthesis of primary amines from ketones or aldehydes via an oxime intermediate. The reduction of oximes by borane reagents is a well-established synthetic method. nih.gov Like other reductions with borane complexes, this transformation can be influenced by the presence of acids. google.com

Reduction of Carboxylic Acid Groups

This compound is documented to reduce carboxylic acids to their corresponding alcohols. cphi-online.com This transformation is a valuable tool in organic synthesis. While strong reducing agents like lithium aluminum hydride can achieve this, they often lack selectivity. nih.gov Borane reagents, including this compound, can offer a milder and more chemoselective alternative for carboxylic acid reduction. nih.gov The mechanism is believed to proceed through the in-situ generation of diborane (B8814927) (BH₃), which is the active reducing species for carboxylic acids. nih.gov

Reduction of Olefinic Bonds

The reduction of olefinic bonds (C=C) by this compound, also known as hydroboration, has been investigated. The reaction of this compound with 1-octene (B94956) was found to proceed to a limited extent at 70°C over 24 hours. google.com When three equivalents of 1-octene were used, the reaction did not occur at 45°C but did proceed at 70°C. google.com This suggests that while possible, the reduction of simple alkenes requires elevated temperatures. The hydroboration of alkenes with this reagent leads to the formation of alkylboranes, which can be subsequently oxidized to alcohols.

Chemoselectivity in Competitive Reduction Reactions

A key feature of this compound is its chemoselectivity in the reduction of different functional groups. It demonstrates a clear preference for the reduction of aldehydes over ketones. google.com In a direct competition experiment, benzaldehyde was reduced significantly faster than acetophenone. google.com

Furthermore, borane reagents, in general, can be highly selective for carboxylic acid reduction in the presence of other functional groups like esters, ketones, and nitriles. nih.gov While specific data for this compound's selectivity against a broad range of functional groups is not detailed in the provided results, its behavior is expected to be similar to other pyridine (B92270) borane complexes. google.com This allows for the targeted reduction of a specific functional group within a complex molecule, avoiding the need for protecting groups. nih.gov

Table 2: Chemoselective Reduction with this compound

| Competing Substrates | Major Product | Minor Product | Conditions |

| Benzaldehyde vs. Acetophenone | Benzyl alcohol | Phenethyl alcohol | Acetic acid, room temp. |

Stereoselective and Asymmetric Reductions Utilizing this compound

While this compound is a competent reducing agent, its application in stereoselective and asymmetric reductions is not extensively documented in dedicated studies. However, the principles of asymmetric reduction using borane reagents are well-established and provide a framework for its potential use.

Asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, enabling the production of chiral secondary alcohols which are vital building blocks for pharmaceuticals and natural products. researchgate.netnih.govnih.gov The predominant strategy involves the use of a stoichiometric borane source, like borane-tetrahydrofuran (B86392) complex, in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. researchgate.netnih.govwikipedia.org

The generally accepted mechanism for this transformation, often called the Corey-Bakshi-Shibata (CBS) reduction, involves the coordination of the borane to the nitrogen atom of the chiral oxazaborolidine catalyst. wikipedia.org This activated complex then coordinates to the ketone, positioning it in a sterically defined orientation. The hydride is then delivered from the borane to the carbonyl face with high selectivity, dictated by the chiral environment of the catalyst. nih.gov

Given this mechanistic paradigm, it is conceivable that this compound could serve as the stoichiometric hydride source in such catalytic systems. The pyridine ligand would dissociate or be displaced to allow for interaction with the chiral catalyst and subsequent reduction of the ketone. The success and enantioselectivity of such a reaction would depend on the interplay between PEMB, the specific chiral catalyst employed (e.g., those derived from chiral amino alcohols), and the substrate. researchgate.netrsc.org However, specific research data, including reaction yields and enantiomeric excesses for reductions using PEMB in this context, remains limited.

Hydroboration Reactions

This compound is recognized as a reagent for the hydroboration of alkenes and alkynes. researchgate.net This reaction is a fundamental method for the anti-Markovnikov hydration of carbon-carbon multiple bonds, proceeding through an organoborane intermediate that can be subsequently oxidized to an alcohol. scielo.org.bo

The general mechanism of hydroboration involves the concerted, syn-addition of a B-H bond across the double or triple bond. scielo.org.bo In this process, the boron atom, acting as the electrophile, adds to the less sterically hindered carbon atom of the multiple bond, while the hydride adds to the more substituted carbon. scielo.org.boredalyc.org This regioselectivity is a key feature of the reaction. The resulting organoborane can then be oxidized, typically with hydrogen peroxide in a basic solution, to replace the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry. rsc.org

Hydroboration of Alkynes

The hydroboration of alkynes with PEMB follows a similar mechanistic pathway to that of alkenes. researchgate.net The reaction typically involves the syn-addition of the B-H bond across the triple bond to form a vinylborane (B8500763). To prevent a second hydroboration from occurring across the newly formed double bond, sterically hindered boranes are often employed. libretexts.orgchemistrysteps.com Reagents like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly used to ensure the reaction stops at the vinylborane stage. libretexts.orgmasterorganicchemistry.com

Oxidation of the intermediate vinylborane does not yield a stable enol but instead leads to a carbonyl compound. chemistrysteps.com Terminal alkynes are converted to aldehydes, while internal alkynes yield ketones upon oxidation. libretexts.orgkhanacademy.org The use of PEMB in this context is noted, but specific examples detailing substrates, yields, and regioselectivity are not extensively documented in the available literature. researchgate.net

Regiochemical Control in Hydroboration

Regioselectivity in hydroboration is primarily governed by steric and electronic factors. scielo.org.boredalyc.org The boron atom preferentially adds to the less substituted carbon of the multiple bond, a trend known as anti-Markovnikov addition. masterorganicchemistry.comyoutube.com This is driven by the steric bulk of both the hydroborating agent and the substrate. redalyc.org

Reagents with bulky substituents on the boron atom, such as 9-BBN, exhibit very high regioselectivity. redalyc.org In the case of this compound, the pyridine ligand itself is sterically demanding. This inherent bulk is expected to play a significant role in directing the boron atom to the most accessible position of the alkene or alkyne, thus ensuring high regiochemical control. The electronic effects of the substrate also influence the direction of addition; for instance, in styrenes, the phenyl group affects the electronic distribution in the double bond, but steric factors generally dominate in ensuring addition to the terminal carbon. scielo.org.boredalyc.org

Reductive Amination Processes

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds and is a key application of this compound. sigmaaldrich.comresearchgate.net This process involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an imine or iminium ion intermediate in situ, which is then reduced by the borane reagent to the corresponding amine. researchgate.netmdpi.com PEMB is valued in these reactions for its stability and effectiveness as a reducing agent. researchgate.net An advantage of amine boranes like PEMB is their stability in protic solvents like methanol under mildly acidic conditions, which can catalyze the formation of the imine intermediate.

Direct Reductive Amination of Aldehydes and Ketones with Primary Amines

This compound (PEMB) is particularly useful for the direct, one-pot reductive amination of aldehydes and ketones with primary amines. researchgate.net The reaction proceeds efficiently in methanol or even under neat conditions. researchgate.net A key advantage of PEMB is its atom economy, as two of its three hydride ions are effectively utilized in the reduction. researchgate.net The process generally involves mixing the carbonyl compound, the primary amine, and PEMB, often with a catalytic amount of acid like acetic acid to facilitate imine formation. The in situ-formed imine is then promptly reduced by PEMB to yield the secondary amine product. researchgate.net

The following table summarizes research findings on the direct reductive amination of various aldehydes and ketones with primary amines using this compound.

| Carbonyl Compound | Primary Amine | Solvent | Yield (%) |

|---|---|---|---|

| Cyclohexanone (B45756) | Benzylamine | Methanol | 98 |

| 4-tert-Butylcyclohexanone | Benzylamine | Methanol | 99 |

| Benzaldehyde | Benzylamine | Methanol | 98 |

| Benzaldehyde | Aniline | Methanol | 97 |

| 4-Chlorobenzaldehyde | Benzylamine | Methanol | 98 |

| 4-Anisaldehyde | Benzylamine | Methanol | 99 |

| Acetophenone | Benzylamine | Methanol | 95 |

Data sourced from a study on reductive amination with this compound. researchgate.net

Direct Reductive Amination of Aldehydes and Ketones with Secondary Amines

This compound (PEMB) is a highly effective reagent for the direct reductive amination of a wide array of aldehydes and ketones with secondary amines. researchgate.netlookchem.com This one-pot reaction typically involves combining the carbonyl compound, a secondary amine, and PEMB in a suitable solvent, often methanol or even under neat (solvent-free) conditions. researchgate.netsciencemadness.org The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is subsequently reduced by the borane complex to yield the corresponding tertiary amine. byu.edu

The utility of PEMB in this transformation is highlighted by its successful application across various substrates, leading to good to excellent yields of the desired amine products. sciencemadness.org For instance, the reaction of cyclohexanone with morpholine (B109124) in the presence of PEMB efficiently produces N-cyclohexylmorpholine. Similarly, benzaldehyde reacts with piperidine (B6355638) to afford N-benzylpiperidine in high yield. These examples underscore the reagent's capacity to facilitate the formation of C-N bonds under mild conditions.

The general mechanism involves the initial reaction between the aldehyde or ketone and the secondary amine to form a hemiaminal, which then dehydrates to form an iminium salt. The borane complex then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the final tertiary amine product. The presence of a mild acid, such as acetic acid, can often facilitate the formation of the iminium intermediate and improve reaction rates, particularly for less reactive ketones. sciencemadness.org

Optimization of Reaction Conditions for Reductive Amination

The efficiency of reductive amination using this compound (PEMB) can be significantly influenced by the reaction conditions. lookchem.com Key parameters that are often optimized include the choice of solvent, temperature, and the use of additives like acids.

PEMB has demonstrated high efficacy under solvent-free (neat) conditions, which offers advantages in terms of increased reaction concentration, potentially leading to improved volume productivity and reduced solvent waste. lookchem.com However, protic solvents like methanol are also commonly employed and are particularly effective as they can facilitate the formation of the crucial iminium ion intermediate. researchgate.netacsgcipr.org The stability of PEMB in methanol is a key advantage over some other borane complexes.

Regarding temperature, many reductive aminations with PEMB proceed efficiently at ambient temperature. lookchem.com For less reactive substrates, such as certain ketones, gentle heating can be applied to accelerate the reaction rate and drive the reaction to completion. lookchem.com

The addition of a catalytic amount of a Brønsted acid, like acetic acid, is a common strategy to enhance the rate of iminium ion formation, which is often the rate-limiting step in the reductive amination process. sciencemadness.orgresearchgate.net This is particularly beneficial when dealing with ketones, which are generally less electrophilic than aldehydes. sciencemadness.org The optimization of these conditions allows for a broad application of PEMB in synthesizing a diverse range of amines.

Comparative Efficacy in Reductive Amination with Other Amine-Boranes

This compound (PEMB) exhibits several advantages in reductive amination when compared to other commonly used amine-borane complexes, such as pyridine borane and 2-picoline borane (PICB). lookchem.comacsgcipr.org

One of the key distinguishing features of PEMB is its enhanced stability and higher flashpoint compared to pyridine borane, which has a limited shelf life and lower decomposition temperature. acsgcipr.org This makes PEMB a safer and more practical choice for larger-scale applications. While 2-picoline borane is also more stable than pyridine borane, PEMB, being a liquid, can be easier to handle and dispense accurately in industrial settings. acsgcipr.org

In terms of reactivity, PEMB often demonstrates faster reaction rates in reductive aminations compared to PICB. lookchem.com This increased efficiency can lead to shorter reaction times and potentially higher throughput. The stability of PEMB in protic solvents like methanol, which are ideal for facilitating iminium ion formation, is a significant advantage it shares with 2-picoline borane. acsgcipr.org This contrasts with other reducing agents that may be incompatible with such solvents. acsgcipr.org

Furthermore, the economic aspect of PEMB is noteworthy, as it is considered a cost-effective reagent for reductive amination processes. lookchem.com The effective utilization of its hydride equivalents contributes to its efficiency and cost-effectiveness. researchgate.net

A comparative table highlighting the features of these amine-boranes is presented below:

| Feature | This compound (PEMB) | 2-Picoline Borane (PICB) | Pyridine Borane |

| Physical State | Liquid acsgcipr.org | Low-melting solid acsgcipr.org | Solid |

| Thermal Stability | High (DSC onset 205 °C) acsgcipr.org | High (DSC onset 186 °C) acsgcipr.org | Decomposes above 54 °C acsgcipr.org |

| Reactivity | High, often faster than PICB lookchem.com | Good sciencemadness.org | Good, but less stable acsgcipr.org |

| Solvent Compatibility | Stable in protic solvents like methanol acsgcipr.org | Stable in protic solvents like methanol sciencemadness.orgacsgcipr.org | Less stable in some protic solvents over time |

| Handling | Easy to handle liquid acsgcipr.org | Easy to handle solid acsgcipr.org | Requires more careful handling due to lower stability acsgcipr.org |

Modulators of this compound Reactivity

Influence of Solvent Systems and Protic Environments

The reactivity of this compound (PEMB) is significantly influenced by the solvent system employed. A notable characteristic of PEMB is its remarkable stability in protic solvents such as methanol. It can be maintained in methanol for extended periods at room temperature with minimal degradation, retaining over 95% of its borane content after 7 days at 20°C. This stability is a key advantage, as protic solvents are often necessary to facilitate the formation of the iminium or oxonium ion intermediates required for reductive amination and carbonyl reductions, respectively. byu.eduacsgcipr.org

The ability to perform reactions in protic environments like methanol allows for a broader substrate scope and often leads to cleaner and more efficient transformations. researchgate.net In contrast, many other borane complexes are susceptible to solvolysis in protic media, which can diminish their reducing power and lead to unwanted side reactions.

Catalytic Effects of Acids and Lewis Acids

The reactivity of this compound (PEMB) can be significantly enhanced by the presence of both Brønsted and Lewis acids. researchgate.net

Lewis Acids: Lewis acids can also play a crucial role in modulating the reactivity of PEMB. In the context of carbonyl reduction, a Lewis acid can coordinate to the carbonyl oxygen, forming a Lewis acid-base complex. This coordination polarizes the carbonyl bond, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of hydride transfer from the borane. While specific studies detailing the catalytic effects of a wide range of Lewis acids on PEMB are not extensively documented in the provided search results, the general principle of Lewis acid catalysis in borane reductions is well-established. nih.govmdpi.com The choice of Lewis acid can influence the selectivity and efficiency of the reduction, and screening different Lewis acids can be a valuable strategy for optimizing reaction conditions.

Advanced Applications in Complex Chemical Synthesis

Application in Pharmaceutical Intermediate Synthesis

The synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) frequently employs 5-Ethyl-2-methylpyridine (B142974) borane (B79455). echemi.comresearchgate.net Its utility is particularly pronounced in reductive amination reactions, a cornerstone of C-N bond formation in medicinal chemistry. chemicalbook.comfishersci.com This process is vital due to the prevalence of amines in biologically active compounds. chemicalbook.com

The compound's selective reducing power allows for the precise modification of complex molecules to enhance their pharmacological properties. echemi.com It is recognized as a favored reducing agent because it facilitates high yields and straightforward isolation of the resulting products. For example, it is used as a reagent in the synthesis of intermediates for drugs, including those targeting HIV.

One of the key advantages of 5-Ethyl-2-methylpyridine borane in large-scale pharmaceutical synthesis is its physical state and stability. As a liquid at ambient temperature, it is easier to handle than solid reagents and can be efficiently used in standard reactors. wikipedia.org Its enhanced thermal stability compared to other borane complexes, such as pyridine (B92270) borane, further underscores its suitability for process chemistry. wikipedia.org

| Application Area | Specific Use of this compound | Key Research Finding |

|---|---|---|

| Pharmaceutical Synthesis | Reductive amination for API intermediates. echemi.com | Efficiently reduces aldehydes and ketones to form amines, crucial for many drug candidates. chemicalbook.com |

| Biologically Active Molecules | Synthesis of natural product analogs. | Used in the synthesis of potent synthetic didemnin (B1252692) side chain analogs. chemicalbook.com |

| Materials Science | Catalyst/reducing agent in polymerization. echemi.com | Contributes to developing novel materials with specific properties for electronics and coatings. echemi.com |

| Bioconjugation | Reducing agent in PEGylation of proteins. | Offers a stable and safer alternative to other borane reagents for modifying therapeutic proteins. wikipedia.org |

Utilization in Agrochemical Development

While pyridine and its derivatives are foundational "chips" for the agrochemical industry, leading to the fourth generation of pesticides that are highly efficient with low toxicity, the direct application of this compound is not extensively documented in available research. The parent compound, 5-Ethyl-2-methylpyridine, is a commodity chemical that serves as a precursor to essential compounds like nicotinic acid (a form of vitamin B3). However, specific examples detailing the use of its borane complex in the synthesis of agrochemical end-products are not prominent in the literature.

Contributions to Advanced Materials Science

In the realm of materials science, this compound contributes to the creation of advanced materials and polymers. echemi.com It can function either as a catalyst or as a reducing agent in various polymerization processes. echemi.com This role is instrumental in developing new materials that have properties specifically tailored for applications in fields such as electronics and specialized coatings. echemi.com

One specific application is its use as a green catalyst for the synthesis of nanofibrillated cellulose, a renewable biopolymer derived from wood pulp. chemicalbook.com Furthermore, the broader class of amine-boranes, to which this compound belongs, is investigated for the dehydrocoupling synthesis of polyaminoboranes, a class of polymers with potential for various material applications.

Synthesis of Biologically Active Molecules and Natural Products

The compound is a well-established reagent for the reductive amination of aldehydes and ketones, a critical transformation in the synthesis of complex, biologically active molecules. chemicalbook.com Research has shown its utility in the synthesis of potent synthetic analogs of natural products. For instance, it has been used in the creation of didemnin side chain analogs, which are of interest for their biological activities. chemicalbook.com Although it provided modest yields in the synthesis of Tamandarin B analogs, it remains a considered reagent for such complex transformations. chemicalbook.com

Bioconjugation Chemistry

Bioconjugation chemistry involves linking molecules to biomolecules like proteins. This compound plays a role in this field, particularly as a reducing agent in processes that require stability and safety.

PEGylation is a process where polyethylene (B3416737) glycol (PEG) chains are attached to therapeutic proteins to improve their pharmacological properties, such as extending their circulating half-life and reducing immunogenicity. This modification often involves chemical reactions that require reducing agents. This compound has been identified as a reducing agent used in the PEGylation of recombinant human IL-10. The stability of the borane complex is advantageous in these sensitive bioconjugation reactions.

The development of safer and more efficient reagents is a constant goal in chemical synthesis. This compound represents an advancement in this area, particularly as a replacement for less stable borane complexes. wikipedia.org Compared to pyridine borane, which has a limited shelf life and lower decomposition temperature, this compound is significantly more thermally stable. wikipedia.org

Its stability extends to its use in protic solvents like methanol (B129727), where it remains largely intact over several days. echemi.com This allows reactions to be performed under greener conditions and is a significant advantage over moisture-sensitive reagents like borane-THF. echemi.comwikipedia.org Being a liquid at room temperature also improves handling and safety, especially in large-scale industrial applications, making it a safer and more reliable reagent for complex syntheses, including bioconjugations. wikipedia.org

Use in Organometallic Cross-Coupling Reactions as Ligand or Co-catalyst

The application of this compound in the realm of organometallic cross-coupling reactions is an emerging area of interest, although it is less documented than its well-established role as a reducing agent. Some chemical suppliers list it as a reactant for such transformations, suggesting its potential to act as a ligand or co-catalyst to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. a2bchem.com In this capacity, the pyridine moiety of the molecule could coordinate to a metal center, such as palladium, influencing its catalytic activity, while the borane group might play a role in the reaction mechanism, potentially through transmetalation or by modifying the electronic properties of the catalyst.

However, a comprehensive review of current scientific literature reveals a notable scarcity of detailed research findings and specific data on the use of this compound as a primary ligand or co-catalyst in common cross-coupling reactions like Suzuki-Miyaura, Heck, or Sonogashira. While the broader class of pyridine derivatives is extensively used as ligands in palladium-catalyzed cross-coupling reactions, the specific impact and utility of the 5-ethyl-2-methyl substituted borane complex in this context are not well-documented. nih.govacs.org

The challenges often associated with using pyridine-based ligands in cross-coupling reactions, such as catalyst inhibition or competing side reactions, may have limited the exploration of this compound for this purpose. nih.gov The predominant focus in the existing literature remains on its utility in reduction reactions, particularly reductive aminations. acs.orgnottingham.ac.uksigmaaldrich.comsigmaaldrich.comscispace.comresearchgate.net

Due to the lack of specific research data, a detailed analysis of its efficacy, substrate scope, and reaction conditions as a ligand or co-catalyst in organometallic cross-coupling reactions cannot be provided at this time. Further investigation and dedicated studies are required to elucidate the potential advantages and limitations of this compound in this advanced synthetic application.

Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The exact mass of the 5-Ethyl-2-methylpyridine (B142974) borane (B79455) complex is a critical piece of data for its definitive identification. The computed exact mass for the molecular formula C₈H₁₄BN is 135.11678 u. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for elucidating the structural features of 5-Ethyl-2-methylpyridine borane. These techniques probe the vibrational modes of the molecule, offering information on bond strengths, functional groups, and the effects of complexation.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. In the case of this compound, the formation of the dative bond between the nitrogen atom of the pyridine (B92270) ring and the borane (BH₃) group leads to characteristic shifts in the vibrational frequencies of the parent pyridine molecule.

While a detailed spectrum for this compound is not widely published in peer-reviewed literature, the analysis of the closely related pyridine-borane complex provides valuable insights into the expected spectral features. The coordination of the borane to the pyridine nitrogen results in noticeable changes in the IR spectrum. For instance, the B-H stretching vibrations in borane complexes are typically observed in the 2250-2400 cm⁻¹ region. googleapis.com Research on single-walled carbon nanotubes reacted with borane-tetrahydrofuran (B86392) complex also identified B-H stretching peaks around 2300 cm⁻¹. acs.org Furthermore, the vibrational modes of the pyridine ring are affected by the complexation. For example, studies on pyridine have shown that coordination to a Lewis acid site can cause shifts in the ring vibration bands, such as the one around 1437 cm⁻¹ in free pyridine. researchgate.net

Table 1: Expected Characteristic FTIR Peaks for Pyridine-Borane Complexes

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| B-H | 2250 - 2400 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 2960 | Stretching |

| C=N, C=C (pyridine ring) | 1400 - 1600 | Stretching |

Note: The data in this table is based on characteristic vibrational frequencies for pyridine and borane complexes and is intended to be representative.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The formation of the N-B dative bond in this compound significantly influences the Raman spectrum.

Upon complexation of pyridine with borane, notable shifts in the Raman-active vibrational modes of the pyridine ring are observed. These shifts are indicative of the electronic and structural changes resulting from the formation of the N-B bond. For instance, specific vibrational modes of the pyridine ring can experience a substantial increase in Raman activity and shift to higher frequencies upon complexation. This phenomenon is attributed to the charge transfer from the pyridine to the borane moiety.

Table 2: Illustrative Raman Shifts for Pyridine upon Borane Complexation

| Vibrational Mode (Pyridine) | Wavenumber (cm⁻¹) - Free Pyridine | Wavenumber (cm⁻¹) - Pyridine-Borane Complex |

| Ring Breathing | ~991 | Shifted to higher frequency |

| C-H in-plane bend | ~1030 | Shifted to higher frequency |

| Ring deformation | ~605 | Shifted to higher frequency |

Note: This table illustrates general trends observed in pyridine-borane complexes and is not specific to this compound.

Quantitative Analytical Techniques

To ensure the quality and determine the precise concentration of this compound, quantitative analytical methods are employed. These techniques are crucial for assessing the purity and the active borane content of the compound.

A well-established method for quantifying the borane content in amine-borane complexes is iodate (B108269) titration. This redox titration method is based on the reaction of the hydride from the borane group with an oxidizing agent, in this case, iodate (IO₃⁻), in an acidic medium. The reaction proceeds in a stoichiometric manner, allowing for the accurate determination of the borane concentration.

In a documented synthesis of this compound, the product was analyzed using iodate titration to determine the percentage of the active borane complex. googleapis.com The results from this analysis are critical for verifying the efficiency of the synthesis and the reactivity of the final product. For example, in one preparation, the iodate titration indicated a purity of 93.9% for this compound. googleapis.com In another instance, the analysis showed a borane content of 91.9%. googleapis.com

Boron fusion methods provide a means to determine the total boron content in an organoboron compound, thereby offering a comprehensive assessment of its purity. This technique typically involves the decomposition of the compound at high temperatures in the presence of an oxidizing fusion agent. This process converts the organically bound boron into a water-soluble borate (B1201080). The resulting borate can then be quantified using various analytical methods, such as inductively coupled plasma-optical emission spectrometry (ICP-OES) or titration.

In the context of this compound, the boron fusion method has been utilized to confirm the purity of the synthesized product. googleapis.com For a sample where diborane (B8814927) was added to 5-ethyl-2-methylpyridine, the boron fusion analysis yielded a purity value of 95.8%, which was consistent with the amount of diborane used in the synthesis. googleapis.com Another preparation showed a purity of 98.9% by this method. googleapis.com This technique is valuable for providing an orthogonal confirmation of the purity determined by other methods like titration.

Table 3: Purity Assessment of this compound

| Analytical Method | Reported Purity (%) - Sample 1 | Reported Purity (%) - Sample 2 |

| Iodate Titration | 91.9 | 93.9 |

| Boron Fusion Method | 95.8 | 98.9 |

Source: Data extracted from patent literature. googleapis.com

Thermal Stability and Decomposition Studies of 5 Ethyl 2 Methylpyridine Borane

Differential Scanning Calorimetry (DSC) Investigations

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate how a material's physical properties change with temperature. In the context of 5-Ethyl-2-methylpyridine (B142974) borane (B79455), DSC is instrumental in determining its thermal stability and decomposition characteristics.

Assessment of Exothermic Decomposition Events

While specific DSC data for the exothermic decomposition of 5-Ethyl-2-methylpyridine borane is not extensively detailed in the provided search results, the behavior of similar amine borane adducts offers valuable insights. For instance, other amine boranes exhibit exothermic decomposition reactions, as demonstrated by Calvet calorimetry, a technique similar to DSC. The synthesis reactions of new amine borane adducts, such as cyclopropylamine (B47189) borane (C3AB), 2-ethyl-1-hexylamine borane (C2C6AB), and didodecylamine (B166037) borane ((C12)2AB), are all exothermic, with reaction enthalpies of -40.8, -39, and -56.3 kJ mol⁻¹, respectively. mdpi.com This suggests that the decomposition of such complexes, which involves the breaking of B-N and other bonds, is also likely to be an energetic, exothermic process.

For some amine boranes, decomposition begins at specific temperatures, leading to the release of hydrogen. mdpi.com For example, C3AB starts to decompose at 68°C, releasing hydrogen in two steps up to 200°C. mdpi.com This decomposition is accompanied by the release of the corresponding amine, indicating the rupture of the B-N bond. mdpi.com

Isothermal Stability Monitoring

Isothermal stability monitoring provides information on a compound's stability at a constant temperature over time. This compound demonstrates notable stability, particularly in protic solvents. It remains stable in methanol (B129727), with over 95% of the borane content retained after seven days at 20°C. This stability is a significant advantage for its use in chemical reactions that require polar solvents. The compound is generally stored at 2-8°C to ensure its long-term stability. sigmaaldrich.comlookchem.com

Comparative Thermal Stability with Other Amine-Borane Complexes

When compared to other amine-borane complexes, this compound exhibits enhanced stability. For instance, it is more stable than picoline borane. researchgate.net Another amine borane, a complex with good reducing activity, decomposes at a relatively low temperature of 54°C and has a limited shelf life of six months. researchgate.net In contrast, PEMB's air stability simplifies its handling and storage compared to highly moisture-sensitive complexes like borane-THF, which necessitates anhydrous conditions.

The stability of amine-borane complexes is influenced by the nature of the amine. For example, triethylamine-borane (TAB) is noted for its high stability and inertness due to a strong N-B bond, which causes it to release borane at a slow rate. orientjchem.org Conversely, aniline-borane (AAB) is more reactive and releases borane species rapidly. orientjchem.org The stability of PEMB positions it as a practical and efficient reagent for various chemical transformations.

Influence of Environmental Factors on Stability

The stability of this compound can be influenced by its immediate chemical environment, including the presence of solvents and impurities.

Effects of Solvent and Impurities on Thermal Decomposition

A key feature of this compound is its remarkable stability in methanol, a protic solvent. This is a distinct advantage over many other borane complexes that would readily decompose under such conditions. However, it is important to note that PEMB is insoluble in water. researchgate.net While its stability in other organic solvents is not extensively documented in the provided results, its utility in reductive aminations in methanol or even under neat (solvent-free) conditions underscores its robust nature. lookchem.comresearchgate.net The presence of impurities can also affect thermal stability, although specific details on the effects of particular impurities on PEMB's decomposition are not available in the search results.

Future Research Directions and Translational Perspectives for 5 Ethyl 2 Methylpyridine Borane

Development of Novel Catalytic Systems Incorporating 5-Ethyl-2-methylpyridine (B142974) Borane (B79455)

Future research is poised to expand the utility of 5-ethyl-2-methylpyridine borane (PEMB) by developing novel catalytic systems. A primary focus is the integration of PEMB with transition metal catalysts to achieve new synthetic transformations. For instance, combining PEMB with chiral catalysts, such as those based on titanium, could enhance stereocontrol in reduction reactions, a critical aspect in the synthesis of enantiomerically pure pharmaceuticals. benchchem.com The development of solid-supported catalysts featuring PEMB is another promising avenue. These heterogeneous systems would offer significant advantages in terms of catalyst recovery and recycling, aligning with the principles of green chemistry and improving the economic feasibility of industrial processes. Research into the use of PEMB in conjunction with biocatalysts could also unlock new enzymatic reduction pathways with high selectivity.

| Catalyst System | Potential Application | Research Focus |

| PEMB + Chiral Ti Catalysts | Asymmetric Reductions | Enhancing Enantioselectivity |

| Solid-Supported PEMB | Industrial Scale Synthesis | Catalyst Recyclability and Reuse |

| PEMB + Biocatalysts | Enzymatic Reductions | Chemo- and Regioselectivity |

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

While PEMB is well-established as a reducing agent for reductive aminations, its full reactivity profile remains to be explored. researchgate.net Future investigations will likely uncover novel reactivity patterns and expand its application to a broader range of synthetic transformations. A key area of interest is its potential role in hydroboration reactions with various unsaturated compounds like alkenes and alkynes. researchgate.net Understanding the mechanism and scope of these reactions could provide new routes to valuable organoborane intermediates. Furthermore, exploring the reactivity of PEMB towards a wider array of functional groups beyond carbonyls is a priority. This could lead to the development of highly selective reduction methods for esters, amides, and nitriles, offering a milder and more selective alternative to traditional reducing agents. The influence of reaction conditions, such as solvent and temperature, on the reactivity and selectivity of PEMB also warrants further systematic study.

Advanced Computational Design for Predictive Reactivity and Selectivity

Advanced computational modeling will be instrumental in accelerating the discovery and optimization of PEMB-mediated reactions. Density Functional Theory (DFT) and other computational methods can provide deep insights into the reaction mechanisms, transition states, and activation energies of PEMB reactions. This predictive power allows for the rational design of new catalysts and reaction conditions to enhance reactivity and selectivity. For example, computational studies can help in understanding the intricate interactions between PEMB, the substrate, and any co-catalysts, guiding the development of more efficient catalytic systems. researchgate.net By simulating various substrate-catalyst combinations, researchers can screen for promising new reactions and predict their outcomes before undertaking extensive experimental work, thereby saving time and resources.

Expansion into Emerging Fields of Chemical Biology and Materials Science

The unique properties of PEMB make it a promising candidate for applications in the burgeoning fields of chemical biology and materials science. In chemical biology, its selective reducing capabilities could be harnessed for the modification of complex biomolecules, such as proteins and peptides, to probe biological function or to develop new therapeutic agents. pharmacompass.com Its use as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is an area of active investigation. benchchem.com

In materials science, PEMB can be utilized in the preparation of advanced polymers and other materials. benchchem.com Its role as a reducing agent or a precursor in polymerization reactions could lead to the development of materials with novel properties. For instance, it could be employed in the synthesis of functionalized polymers for applications in electronics, drug delivery, or as advanced coatings.

Strategies for Enhanced Sustainability in Industrial Processes Involving this compound

Improving the sustainability of industrial processes that utilize PEMB is a critical future direction. A key strategy is the development of solvent-free or "neat" reaction conditions, which significantly reduces waste and improves process efficiency. lookchem.com The inherent stability of PEMB makes it well-suited for such applications. benchchem.com Furthermore, optimizing reaction conditions to maximize the utilization of its hydride equivalents will enhance the atom economy of the process. researchgate.net The development of efficient methods for the recycling of both the PEMB reagent and any associated catalysts is paramount. This includes the exploration of continuous flow processes, which can offer better control over reaction parameters and facilitate easier product purification and catalyst recovery. Adherence to Good Manufacturing Practices (GMP) will ensure the safe and efficient scale-up of these sustainable processes for industrial production. pharmacompass.com

| Sustainability Strategy | Benefit |

| Solvent-Free Reactions | Reduced Waste, Increased Efficiency |

| Maximizing Hydride Use | Improved Atom Economy |

| Reagent and Catalyst Recycling | Cost Reduction, Reduced Environmental Impact |

| Continuous Flow Processes | Enhanced Control and Purity |

常见问题

Q. What are the primary synthetic applications of PEMB in organic chemistry?

PEMB is widely used as a reducing agent in reductive amination to convert carbonyl compounds (aldehydes/ketones) and amines into secondary amines. Its efficiency arises from the utilization of two of its three hydrides per molecule, enhancing atom economy. It is compatible with methanol or solvent-free ("neat") conditions, making it preferable for reactions requiring mild temperatures (0–25°C) .

Q. What are the optimal storage conditions for PEMB?

PEMB is air-stable but should be stored under an inert atmosphere (nitrogen/argon) at 0–6°C to prevent decomposition. Moisture-sensitive handling (e.g., glovebox or sealed reaction vessels) is recommended due to its hygroscopic nature .

Q. What safety precautions are critical when handling PEMB?

Use PPE (gloves, goggles, lab coat) , work in a fume hood , and avoid inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste. Immediate rinsing with water is required for exposure .

Advanced Research Questions

Q. How does PEMB compare to sodium triacetoxyborohydride (STAB) in reductive amination?

PEMB requires 0.5 equivalents (vs. 1–2 equiv. for STAB) due to its dual hydride transfer capability, reducing cost and by-product formation. It achieves 60–95% yields in reactions with morpholine, piperazine, and aryl amines under optimized conditions (0°C, methanol/ethyl acetate). Kinetic studies highlight faster imine reduction compared to STAB .

Q. What methodological strategies mitigate by-product formation during PEMB-mediated reductive amination?

- Stoichiometric control : Use a 1.05:1 ratio of amine:carbonyl to minimize unreacted starting materials.

- Temperature optimization : Maintain reactions at 0°C during PEMB addition to suppress side reactions.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or microwave-assisted cyclization to isolate products from complex mixtures .

Q. How does the hydride transfer mechanism of PEMB differ from pyridine-borane?

PEMB transfers two hydrides via a concerted mechanism , confirmed by isotopic labeling (deuterated PEMB) and kinetic isotope effects. Pyridine-borane transfers one hydride, requiring excess reagent. Computational models (DFT) support lower activation energy for PEMB’s dual hydride release .

Q. Can PEMB be regenerated or recycled in catalytic processes?

Limited recyclability is observed due to boron-containing by-products (e.g., borate salts). Recent biphasic systems (ethyl acetate/water) enable ~30% recovery of unreacted PEMB, but purity challenges persist. Catalytic PEMB use remains experimental .

Q. What analytical techniques characterize PEMB and its reaction products?

- NMR : ¹¹B NMR identifies boron intermediates; ¹H/¹³C NMR confirms product structure.

- LCMS : Monitors reaction progress and detects by-products.

- IR spectroscopy : Tracks hydride consumption via B-H bond stretching (~2100 cm⁻¹) .

Q. What thermodynamic/kinetic factors govern PEMB in solvent-free reductive amination?

Q. How do steric/electronic effects influence PEMB’s efficacy in complex substrates?

- Steric hindrance : Bulky substrates (e.g., spiro-DKPs) require 24–48 hr reaction times and elevated temperatures (40–60°C).

- Electronic effects : Electron-deficient carbonyls (e.g., trifluoroborates) react faster due to enhanced electrophilicity. Computational docking studies guide substrate compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。